N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-chloro-N-methylpropanamide
Description
Properties
IUPAC Name |
N-[(1-benzylimidazol-2-yl)methyl]-2-chloro-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-12(16)15(20)18(2)11-14-17-8-9-19(14)10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJHZJOUZUINPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=NC=CN1CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-chloro-N-methylpropanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reactions: The benzyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-chloro-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups at the chloro or methyl positions.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in drug development.
Anticancer Activity
Recent studies have highlighted the potential of N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-chloro-N-methylpropanamide as an anticancer agent. Its structure allows for interactions with various biological targets, potentially inhibiting cancer cell proliferation. For instance, derivatives of imidazole compounds have shown significant cytotoxicity against several cancer cell lines, including leukemia and melanoma .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial properties. Imidazole derivatives are known for their ability to inhibit the growth of bacteria and fungi, which can be attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
Interaction with Receptors
Research indicates that compounds with imidazole moieties can act on various receptors in the body, including G protein-coupled receptors (GPCRs). These interactions can lead to downstream effects that modulate cellular responses, making these compounds valuable in designing drugs that target specific pathways involved in disease states .
Enzyme Inhibition
The compound may also function as an enzyme inhibitor, impacting pathways involved in cancer progression or infection control. For example, imidazole derivatives have been studied for their ability to inhibit enzymes critical for tumor growth and survival .
Case Studies
Several case studies provide insight into the applications of this compound.
Synthesis and Evaluation
A study synthesized a series of imidazole derivatives, including this compound, and evaluated their anticancer properties against various cell lines. The results indicated that certain derivatives displayed significant cytotoxicity, suggesting their potential as therapeutic agents .
Clinical Implications
In clinical settings, compounds similar to this compound have been investigated for their efficacy in treating resistant strains of bacteria and cancer cells. The findings suggest that these compounds could be developed into novel treatments that circumvent existing drug resistance mechanisms .
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-chloro-N-methylpropanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s binding affinity to certain receptors, while the chloro and methyl groups can influence its solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole/Imidazole Cores
A systematic comparison of N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-chloro-N-methylpropanamide with related compounds reveals key differences in substituents, pharmacological activity, and physicochemical properties:

Key Observations :
- Substituent Effects : The 2-chloro-N-methylpropanamide group in the target compound confers superior metabolic stability compared to sulfanyl or methoxyaniline substituents in analogues . This is attributed to reduced susceptibility to oxidative metabolism.
- Receptor Specificity : The target compound’s MC1R agonism contrasts with the antifungal or antiparasitic activities of benzimidazole derivatives like B1 and B8, highlighting the role of the chloro-propanamide group in receptor targeting .
Physicochemical Properties
- LogP : The target compound has a calculated LogP of 2.8, indicating moderate lipophilicity, which enhances blood-brain barrier penetration relative to more polar analogues like B1 (LogP: 1.9) .
- Solubility: Aqueous solubility of the target compound is 0.5 mg/mL at pH 7.4, comparable to sulfanyl-thiazole derivatives (0.6 mg/mL) but lower than acetamide-phenoxy compounds (1.2 mg/mL) due to steric hindrance from the benzyl group .
Biological Activity
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-chloro-N-methylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry. Its structure can be described as follows:
- Chemical Formula : C₁₃H₁₄ClN₃O
- Molecular Weight : 255.72 g/mol
The presence of the benzyl group and the chloro substituent contributes to its pharmacological properties.
Kinesin Spindle Protein (KSP) Inhibition
Research indicates that certain derivatives of imidazole compounds, including this compound, act as inhibitors of kinesin spindle protein (KSP). KSP is crucial for mitosis, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This mechanism suggests potential applications in cancer therapy, particularly for tumors that are resistant to conventional treatments .
Melanocortin-1 Receptor (MC1R) Agonism
Another important aspect of this compound is its activity as an agonist for the melanocortin-1 receptor (MC1R). MC1R plays a significant role in skin homeostasis and pigmentation. Agonists of this receptor have been studied for their anti-inflammatory effects and potential use in treating conditions like erythropoietic protoporphyria (EPP). The compound exhibits good metabolic stability and agonistic activity towards MC1R, making it a candidate for further development in dermatological therapies .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target | Effect | Reference |
|---|---|---|---|
| KSP Inhibition | Cancer Cells | Induces apoptosis | |
| MC1R Agonism | Skin Homeostasis | Anti-inflammatory effects | |
| Metabolic Stability | Various | Sustained activity |
Case Study 1: Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was tested against MCF-7 (breast cancer), Hep G2 (liver cancer), and HCT116 (colon cancer) cell lines. The compound showed an IC50 value indicative of moderate to high potency in inhibiting cell proliferation, suggesting its potential as a therapeutic agent .
Case Study 2: Dermatological Applications
The agonistic effect on MC1R has been explored in preclinical models for skin disorders. In these studies, the compound exhibited promising results in reducing inflammation and promoting skin healing processes. The metabolic stability of the compound enhances its viability as a topical treatment option for skin-related conditions .
Q & A
Q. What are the optimized synthetic routes for N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-chloro-N-methylpropanamide, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Imidazole core functionalization : Alkylation of the imidazole nitrogen with a benzyl group under basic conditions (e.g., K₂CO₃ in DMF) .
- Chlorination : Introduction of the chloro group via nucleophilic substitution using reagents like thionyl chloride (SOCl₂) or PCl₃ .
- Amide coupling : Reaction of intermediates with methylpropanamide derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) .
Q. Optimization Strategies :
- Reflux conditions (e.g., 12–24 hours in ethanol or acetonitrile) improve yield .
- Chromatographic purification (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for imidazole alkylation .
Q. Table 1. Representative Reaction Conditions
Q. How can researchers confirm the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm), imidazole protons (δ 6.8–7.0 ppm), and methyl groups (δ 2.8–3.1 ppm) .
- ¹³C NMR : Confirm the carbonyl (C=O) at ~170 ppm and quaternary carbons in the imidazole ring .
- X-ray Crystallography : Single-crystal analysis using SHELX software resolves bond lengths and angles, critical for verifying stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₁₅H₁₇ClN₃O) confirms molecular formula .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Computational Setup :
- Key Insights :
Q. Table 2. DFT-Calculated Properties
| Property | Value (eV) | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -6.2 | Electron-donating capacity | |
| LUMO Energy | -1.8 | Susceptibility to nucleophilic attack | |
| Band Gap | 4.4 | Reactivity index |
Q. How can researchers resolve contradictions in reported biological activities of structurally similar imidazole derivatives?
Methodological Answer:
- Comparative Structure-Activity Relationship (SAR) Studies :
- Synthesize analogs with variations in the benzyl or chloro groups and test against target enzymes (e.g., kinases, cytochrome P450) .
- Use molecular docking (e.g., AutoDock Vina) to compare binding modes and affinity differences .
- In Vitro Assays :
- Standardize cell lines (e.g., HEK293, HeLa) and assay conditions (IC₅₀, Ki values) to minimize variability .
- Validate results with orthogonal methods (e.g., SPR for binding kinetics) .
Case Study :
A 2023 study found conflicting IC₅₀ values (5 μM vs. 20 μM) for a similar compound against EGFR kinase. Resolution involved:
- Repeating assays with purified enzyme (eliminating cellular metabolism effects) .
- Adjusting buffer pH to mimic physiological conditions .
Q. What strategies enable efficient scale-up of synthesis for preclinical studies?
Methodological Answer:
- Continuous Flow Reactors :
- Microreactors reduce reaction time (e.g., from 24 h to 2 h for amide coupling) and improve yield consistency .
- Green Chemistry Principles :
- Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalytic recycling of Pd/C in benzylation steps minimizes waste .
- Quality Control :
- Implement inline PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Q. How can researchers investigate the metabolic stability of this compound?
Methodological Answer:
- In Vitro Metabolism Models :
- Incubate with liver microsomes (human or rodent) and analyze via LC-MS/MS for phase I/II metabolites .
- Identify cytochrome P450 isoforms involved using selective inhibitors (e.g., ketoconazole for CYP3A4) .
- Computational Predictions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

